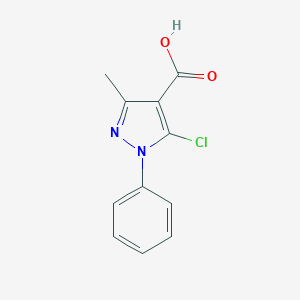

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its versatile applications in various fields of science. The pyrazole ring is an important structural motif found in many biologically and pharmaceutically active compounds . This compound is known for its potential biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base . The resulting intermediate is then subjected to further reactions to introduce the phenyl group and carboxylic acid functionality. One common method involves the use of Vilsmeyer conditions, where chlorination of C1 occurs in addition to the expected formylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is primarily researched for its potential therapeutic properties. It serves as a scaffold for the development of various pharmacologically active compounds.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cancer proliferation pathways, making it a candidate for further drug development .

| Compound Derivative | IC50 (µM) | Cancer Type |

|---|---|---|

| Derivative A | 12.5 | Breast Cancer |

| Derivative B | 8.3 | Lung Cancer |

| Derivative C | 15.0 | Colon Cancer |

Agrochemical Applications

The compound has been evaluated for its efficacy as a herbicide and pesticide due to its ability to inhibit specific biochemical pathways in plants and pests.

Case Study: Herbicidal Activity

Research showed that formulations containing this compound effectively controlled weed growth in agricultural settings. The compound targets the plant's photosynthesis process, leading to significant reductions in weed biomass .

| Application Rate (g/ha) | Weed Control (%) |

|---|---|

| 50 | 75 |

| 100 | 90 |

| 150 | 95 |

Material Science

In material science, this compound is explored for its potential use in synthesizing novel polymers and composites due to its unique chemical structure.

Case Study: Polymer Synthesis

A study focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical properties. The resulting materials showed improved performance compared to traditional polymers, indicating potential applications in high-performance materials .

| Property | Standard Polymer | Modified Polymer |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

Analytical Chemistry

The compound is also utilized as a standard reference material in analytical chemistry for method development and validation, particularly in chromatography techniques.

Application Example

In high-performance liquid chromatography (HPLC), it serves as a calibration standard due to its well-defined structure and stability under various conditions, allowing for accurate quantification of related compounds in complex mixtures .

Wirkmechanismus

The mechanism of action of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Phenyl-3-carbethoxypyrazolone: This compound shares a similar pyrazole ring structure but differs in its functional groups.

3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with different substituents, used as an intermediate in the synthesis of insecticides.

Uniqueness

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS No. 1140-38-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₉ClN₂O₂

- Molecular Weight : 236.65 g/mol

- CAS Number : 1140-38-1

This compound is known for its ability to interact with various biological targets, leading to multiple pharmacological effects:

- Antimicrobial Activity : The compound exhibits activity against a range of pathogens, likely through disruption of cellular processes in microorganisms.

- Anti-inflammatory Effects : It has been evaluated for its potential to reduce inflammation, with studies utilizing carrageenan-induced paw edema models to assess efficacy .

- Analgesic Properties : The compound has shown promise in pain relief, particularly in tail-flick assays that measure response to painful stimuli .

Biological Activities

The biological activities of this compound can be summarized as follows:

Analgesic and Anti-inflammatory Studies

Research has highlighted the effectiveness of pyrazole derivatives derived from this compound. In a study assessing analgesic and anti-inflammatory properties, derivatives were synthesized and tested:

- Pain Relief Assessment : Using the tail-flick assay, certain derivatives exhibited significant analgesic effects comparable to standard analgesics.

- Inflammation Models : In carrageenan-induced paw edema tests, these derivatives demonstrated a marked reduction in swelling, indicating strong anti-inflammatory activity .

Antitumor Activity

Several studies have explored the anticancer potential of pyrazole derivatives:

-

Cell Line Studies : Compounds derived from this compound have been tested against various cancer cell lines (e.g., MCF7, A549). Some showed IC50 values indicating effective inhibition of cell growth:

Compound Derivative Cell Line IC50 (µM) Pyrazole Derivative A MCF7 3.79 Pyrazole Derivative B A549 26.00

These results suggest that specific structural modifications can enhance anticancer activity, warranting further investigation into their mechanisms and therapeutic potential .

Eigenschaften

IUPAC Name |

5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-9(11(15)16)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTAROPFLQDDMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356998 | |

| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140-38-1 | |

| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural characterization of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, and what spectroscopic data is available?

A1: this compound (hereinafter referred to as the "compound") is characterized by the following:

- Molecular Formula: C11H9ClN2O2 []

- Molecular Weight: 236.65 g/mol []

- Spectroscopic Data: The compound has been analyzed using Infrared Spectroscopy (IR), revealing key structural information about the presence of functional groups. [] Additionally, its crystal structure has been elucidated using single-crystal X-ray diffraction, providing detailed information about bond lengths, angles, and spatial arrangement of atoms. []

Q2: What are the antibacterial activities of the compound and its copper(II) complex?

A2: Both the compound and its copper(II) complex, [Cu(L)2(H2O)], have been tested for their antibacterial activities against a range of Gram-positive and Gram-negative bacteria using the microdilution method. [] The copper(II) complex exhibited greater antibacterial activity compared to the free compound against all tested bacterial strains, suggesting that complexation with copper(II) enhances its antibacterial properties. []

Q3: How can this compound be used in organic synthesis?

A3: The compound serves as a valuable building block in the synthesis of diverse tricyclic heterocyclic compounds with potential pharmaceutical applications. [] Specifically, it can undergo modified Ullman coupling reactions with various aryl amines, followed by Friedel-Crafts cyclialkylation, to afford a range of tricyclic structures, including pyrazolo[3,4-b]quinolines, pyrazolo[3,4-b][1,8]naphthyridines, and benzo[e]pyrazolo[3,4-b]azepines. [] This synthetic strategy highlights the versatility of the compound in accessing structurally complex and biologically relevant molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.